cyclopropyl(3-quinolinyl)methanone O-benzyloxime
Description
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Properties
IUPAC Name |
(Z)-1-cyclopropyl-N-phenylmethoxy-1-quinolin-3-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-2-6-15(7-3-1)14-23-22-20(16-10-11-16)18-12-17-8-4-5-9-19(17)21-13-18/h1-9,12-13,16H,10-11,14H2/b22-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFSXIXJWXWTDF-XDOYNYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NOCC2=CC=CC=C2)C3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N/OCC2=CC=CC=C2)/C3=CC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to the Structural Elucidation of Cyclopropyl(3-quinolinyl)methanone O-benzyloxime
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural confirmation of cyclopropyl(3-quinolinyl)methanone O-benzyloxime, a molecule integrating three key chemical motifs: a quinoline heterocycle, a cyclopropyl ring, and an O-benzyloxime functional group. For professionals in drug discovery and medicinal chemistry, unambiguous structural verification is a foundational requirement for advancing candidate compounds. This document synthesizes established spectroscopic principles with predictive data analysis, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and data interpretation, this guide serves as an authoritative resource for the complete characterization of this and structurally related molecules.
Molecular Structure and Atom Numbering
A definitive structural analysis begins with a clear and consistent atom numbering system. The structure of this compound is presented below. This numbering convention will be used throughout this guide for the assignment of spectroscopic signals.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous evidence for the carbon-hydrogen framework and the connectivity of all molecular fragments.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm) for referencing chemical shifts, as it is chemically inert and its signal does not overlap with most organic compound signals.[2]
-
Spectrometer Field Strength: Data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, which is critical for resolving the complex spin systems of the quinoline and cyclopropyl moieties.[1]
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring protons for every unique proton in the molecule.
-
Quinoline Protons (δ 7.5–9.0 ppm): The protons on the quinoline ring are expected in the aromatic region. Due to the electron-withdrawing effect of the nitrogen atom, H2 and H4 will be the most deshielded protons.[2] H2 is anticipated to be a sharp singlet, while the protons on the benzo-fused ring (H5-H8) will exhibit characteristic doublet and triplet splitting patterns.
-
Benzyl Protons (δ 7.2–7.4 ppm): The five protons of the benzyl phenyl ring are expected to appear as a multiplet in the typical aromatic region.
-
Benzylic Protons (δ ~5.1 ppm): The two protons of the O-CH₂ group are chemically equivalent and are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. The chemical shift is downfield due to the adjacent oxygen atom.[3]
-
Cyclopropyl Protons (δ 0.8–1.8 ppm): The protons on the three-membered ring are highly shielded and will appear in the upfield region of the spectrum. They will exhibit complex splitting due to both geminal (coupling between protons on the same carbon) and vicinal (cis and trans) coupling to neighboring protons, resulting in overlapping multiplets.[4]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| H2 (Quinoline) | 8.9 - 9.1 | s | Deshielded by adjacent N and C=N; no adjacent H. |
| H4 (Quinoline) | 8.1 - 8.3 | s | Deshielded by adjacent N. |
| H5-H8 (Quinoline) | 7.5 - 8.0 | m | Standard aromatic region for benzo-fused ring. |
| H (Benzyl C₂''-C₆'') | 7.2 - 7.4 | m | Standard aromatic phenyl protons. |
| H (Benzylic CH₂) | 5.0 - 5.3 | s | Deshielded by adjacent oxygen; no coupling partners. |
| H (Cyclopropyl CH) | 1.6 - 1.8 | m | Methine proton adjacent to C=N group. |
| H (Cyclopropyl CH₂) | 0.8 - 1.3 | m | Shielded aliphatic protons on a strained ring. |
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom in the molecule.
-
C=N Carbon (δ ~155–160 ppm): The carbon of the oxime is significantly deshielded and will appear in a region characteristic of imines.[5]
-
Quinoline & Benzyl Carbons (δ ~120–150 ppm): The carbons of the two aromatic systems will appear in the standard aromatic region. Carbons adjacent to the nitrogen in the quinoline ring (C2, C8a) will be at the lower field end of this range.[2]
-
Benzylic Carbon (δ ~75–78 ppm): The benzylic CH₂ carbon is shifted downfield by the attached oxygen atom.
-
Cyclopropyl Carbons (δ ~10–25 ppm): The carbons of the strained cyclopropyl ring are highly shielded and appear far upfield, a characteristic feature of this functional group.[6][7]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=N | 155 - 160 | Imine carbon, highly deshielded. |
| C2, C4, C8a (Quinoline) | 145 - 152 | Aromatic carbons adjacent to nitrogen. |
| Other Aromatic C | 120 - 140 | Remaining carbons of quinoline and benzyl rings. |
| Benzylic CH₂ | 75 - 78 | Aliphatic carbon attached to oxygen. |
| Cyclopropyl CH | 20 - 25 | Methine carbon of the cyclopropyl ring. |
| Cyclopropyl CH₂ | 10 - 15 | Methylene carbon of the cyclopropyl ring. |
2D NMR for Complete Structural Assignment
While 1D NMR provides foundational data, 2D NMR experiments are essential to connect the molecular fragments and confirm the overall structure.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. This experiment will be critical for assigning the protons within the quinoline's benzo-fused ring and for tracing the connectivity between the protons on the cyclopropyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.[2] This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) couplings between protons and carbons. This is the key experiment for assembling the final structure. Expected key correlations include:
-
From the cyclopropyl protons to the C=N carbon.
-
From the quinoline H2 and H4 protons to the C=N carbon.
-
From the benzylic CH₂ protons to the benzyl C1'' carbon.
-
Caption: Workflow for complete structural assignment using NMR spectroscopy.
Standard NMR Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]
-
Data Acquisition (¹H): Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition (2D): Use standard, optimized pulse programs for COSY, HSQC, and HMBC experiments.
-
Data Processing: Process all raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or internal TMS standard.[2]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8]
Predicted Vibrational Frequencies
The IR spectrum will provide a unique fingerprint for the molecule. The most informative regions are those corresponding to the C=N, C=C, and C-O bonds. Notably, the absence of a strong absorption band in the 1680-1720 cm⁻¹ range confirms the conversion of the ketone to the oxime ether.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale/Reference |
| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline, Benzyl) | Characteristic for sp² C-H bonds.[8] |
| ~2950 | C-H Stretch | Aliphatic (Cyclopropyl) | Characteristic for sp³ C-H bonds. |
| 1500 - 1650 | C=N Stretch | Oxime | A key indicator of the oxime functional group.[1][9] |
| 1400 - 1600 | C=C Stretch | Aromatic Rings | Multiple bands are expected for the two aromatic systems.[8] |
| ~1025 | C-O Stretch | Ether (N-O-C) | Corresponds to the ether linkage of the benzyloxime.[10] |
| 900 - 950 | N-O Stretch | Oxime | Characteristic stretch for the N-O bond in oximes.[9][11] |
Standard IR Experimental Protocol
-
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[1]
-
Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides the molecular weight and elemental composition (via High-Resolution MS) of a compound. Furthermore, the fragmentation pattern induced by ionization offers valuable structural information that corroborates the overall molecular structure.
Rationale for Ionization Technique
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the mass of the intact molecule. In positive ion mode, the compound is expected to be detected as the protonated molecular ion, [M+H]⁺. This is the preferred method for accurate mass determination.[12][13]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While the molecular ion ([M]⁺˙) may be weak or absent, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.[14]
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion or analysis of an EI spectrum would reveal fragmentation pathways that help confirm connectivity.
-
Cleavage of the N-O Bond: This is a common fragmentation pathway for oximes and oxime ethers, leading to the loss of a benzyloxy radical (•OCH₂Ph) or a benzyl radical (•CH₂Ph).[15]
-
Loss of the Benzyl Group: A prominent fragment corresponding to the loss of a tropylium ion ([C₇H₇]⁺, m/z 91) is highly characteristic of benzyl-containing compounds.
-
Fragmentation of the Quinoline Ring: The quinoline ring itself can fragment, often through the characteristic loss of hydrogen cyanide (HCN, 27 Da).[13][14]
Caption: A simplified, plausible fragmentation pathway for [M+H]⁺ under CID.
Standard MS Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the mass spectrometer via direct infusion (for ESI) or a direct insertion probe (for EI).[1]
-
Ionization: Apply the chosen ionization method (e.g., ESI positive mode).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Detection & Analysis: Detect the ions and generate a mass spectrum. For HRMS, ensure the instrument is calibrated to achieve mass accuracy typically below 5 ppm. For MS/MS, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.[13]
Integrated Analysis for Unambiguous Confirmation
No single technique provides a complete structural picture. The power of this analytical approach lies in the integration of data from all three methods.
Caption: Integrated workflow for the structural elucidation of a novel compound.
The process is self-validating: NMR establishes the precise arrangement of atoms, MS confirms the expected molecular weight and provides corroborating fragmentation data, and IR confirms the presence of the key functional groups predicted by the NMR and MS analysis. Together, these techniques provide an undeniable and comprehensive characterization of this compound.
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da Silva, J. L., et al. (2018). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
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Habibi, D., et al. (2003). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Vidal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
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Marr, D. H., & Stothers, J. B. (1967). 13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. Canadian Journal of Chemistry. [Link]
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Pasto, D. J., & Miles, W. (1971). Nuclear magnetic resonance evaluation of cyclopropyl participation in rigid, tricyclic cyclopropyl ketones. The Journal of Organic Chemistry. [Link]
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Ghasemi, P., & Riahi, S. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
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Hadži, D. (2011). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. ResearchGate. [Link]
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Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]
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Reddy, C. R., et al. (2020). Facile Synthesis of Oxime Amino Ethers via Lewis Acid Catalyzed SN2-Type Ring Opening of Activated Aziridines. ACS Omega. [Link]
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Al-Masoudi, W. A., & Al-Amery, K. E. D. (2025). Synthesis of Some Benzyl Oxime Ethers. ResearchGate. [Link]
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Carradori, S., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PMC. [Link]
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Gualtieri, F., et al. (1998). Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone. PubMed. [Link]
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The Ascendant Pharmacophore: A Technical Guide to the Biological Activities of Cyclopropyl Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the burgeoning field of cyclopropyl quinoline derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of biological activities. The fusion of the rigid, aromatic quinoline backbone with the strained, three-membered cyclopropyl ring gives rise to unique physicochemical properties that translate into potent and often selective biological effects. This document serves as a technical resource, elucidating the core mechanisms of action, structure-activity relationships (SAR), and providing detailed experimental protocols for the synthesis and evaluation of these promising molecules.
The Cyclopropyl Moiety: A Game-Changer in Quinoline Medicinal Chemistry
The introduction of a cyclopropyl group, most notably at the N-1 position of the quinoline core, has been a pivotal development in medicinal chemistry. This small, carbocyclic ring is not merely a passive substituent; its unique electronic and conformational properties profoundly influence the biological activity of the parent quinoline. The enhanced π-character of the C-C bonds and the rigid, planar nature of the cyclopropyl group contribute to:
-
Enhanced Potency: The cyclopropyl ring can optimize binding interactions with target enzymes, leading to a significant increase in inhibitory activity.[1]
-
Improved Pharmacokinetics: This moiety can enhance metabolic stability and brain permeability while decreasing plasma clearance.[1]
-
Favorable Binding Entropy: The conformational restriction imposed by the cyclopropyl group can lead to a more entropically favorable binding to biological targets.[1]
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Cyclopropyl quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[2][3] Their mechanisms of action are diverse and often multifaceted, targeting key cellular processes involved in cancer progression.
Mechanism of Action
The anticancer effects of cyclopropyl quinoline derivatives are primarily attributed to their ability to:
-
Inhibit Topoisomerases: These compounds can act as topoisomerase I and II inhibitors, enzymes crucial for DNA replication and repair. By stabilizing the topoisomerase-DNA cleavage complex, they induce DNA strand breaks, leading to apoptosis.[4][5]
-
Induce Oxidative Stress: Some derivatives can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to cellular components and triggering apoptosis.[6]
-
Promote Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[2]
-
Induce Apoptosis: By modulating various signaling pathways, cyclopropyl quinoline derivatives can initiate programmed cell death in cancer cells.[2]
Structure-Activity Relationship (SAR)
The anticancer potency of cyclopropyl quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Key SAR observations include:
-
The N-1 Cyclopropyl Group: This is often a critical determinant of anticancer activity, significantly enhancing potency compared to other alkyl substituents.[3]
-
Substitutions at C-2 and C-4: The presence of various substituents at these positions can modulate the cytotoxic profile. 2,4-disubstituted quinolines have shown excellent results through various mechanisms of action.[2]
-
Halogenation: The introduction of halogen atoms, such as chlorine, on the quinoline ring can enhance anticancer activity.[6]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative quinoline derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [4] |
| 2-phenylquinolin-4-amine derivatives | HT-29 (Colon) | 8.12 - 11.34 | [4] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [4] |
| Quinoline derivative 4c | HOP-92 (Non-small cell lung) | 2.37 | [7] |
| Quinoline derivative 4c | SNB-75 (CNS) | 2.38 | [7] |
| Quinoline derivative 4c | RXF 393 (Renal) | 2.21 | [7] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of cyclopropyl quinoline derivatives on cancer cell lines.[4][8][9]
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Cyclopropyl quinoline derivative (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the cyclopropyl quinoline derivative in complete culture medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[10]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Targeting Bacterial Replication Machinery
Cyclopropyl quinoline derivatives, particularly the fluoroquinolones, are potent broad-spectrum antibacterial agents. Their primary mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication.
Mechanism of Action
The antibacterial effect of these compounds stems from their ability to inhibit bacterial type II topoisomerases:
-
DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5][11]
-
Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV, which is responsible for decatenating replicated daughter chromosomes.[5][11]
Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.
Caption: Mechanism of antibacterial action.
Structure-Activity Relationship (SAR)
The antibacterial activity of fluoroquinolones is finely tuned by substitutions around the quinolone core:
-
N-1 Substituent: A cyclopropyl group at the N-1 position is considered optimal for potent antibacterial activity.[3][6] Its presence enhances the overall activity of the compounds.[12]
-
C-6 Fluoro Group: The fluorine atom at C-6 is a monumental incorporation, greatly increasing both activity and cellular uptake.[6]
-
C-7 Substituent: A basic substituent, such as a piperazinyl ring, at the C-7 position is beneficial for a variety of pharmacokinetic reasons.[5]
-
C-8 Substituent: A halogen (F or Cl) at C-8 improves oral absorption, while a methoxy group enhances activity against Gram-positive bacteria.[6]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values of representative quinoline derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | MRSA, MRSE, VRE | 3.0 | [13] |
| Compound 4 | MRSA, VRE | 0.75 | [13] |
| Compound 6 | MRSA | 1.5 | [13] |
| Compound 6 | C. difficile | 1.0 | [13] |
| Compound 7 | MRSA, VRE | 1.5 | [13] |
| Compound 6c | MRSA, VRE | 0.75 | [14] |
| Compound 6c | MRSE | 2.50 | [14] |
MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococci
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of cyclopropyl quinoline derivatives against bacterial strains.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Cyclopropyl quinoline derivative (stock solution in DMSO)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilutions: Prepare two-fold serial dilutions of the cyclopropyl quinoline derivative in MHB directly in the 96-well plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound.
-
Controls: Include a growth control well (MHB + inoculum) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
Beyond their established anticancer and antimicrobial properties, cyclopropyl quinoline derivatives are being investigated for their potential as antiviral and anti-inflammatory agents.
Antiviral Activity
Certain quinoline derivatives have shown promising activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[1][13][15] The proposed mechanisms of action include interference with viral entry and replication. For instance, some derivatives impair the accumulation of the viral envelope glycoprotein in infected cells.[13]
Quantitative Data: Antiviral Activity
| Compound | Virus | EC50 (µM) | Reference |
| Compound 1 (quinoline derivative) | Bovine Viral Diarrhea Virus (BVDV) | 0.3 | [16] |
| Compound 4 (andrographolide derivative) | Zika Virus (ZIKV) | 1.31 ± 0.1 | [16] |
| Compound 5 (andrographolide derivative) | Zika Virus (ZIKV) | 4.5 ± 0.2 | [16] |
| Chloroquine | SARS-CoV-2 | 3.1 ± 2.7 (Vero 76 cells) | [17] |
| Quinoline derivative 1 | SARS-CoV-2 | 1.5 ± 1.0 (Vero 76 cells) | [17] |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives is linked to their ability to modulate key inflammatory pathways. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of pro-inflammatory prostaglandins.[18] Additionally, they can suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[18]
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Compound 12c | COX-2 Inhibition | 0.1 | [18] |
| Compound 14a | COX-2 Inhibition | 0.11 | [18] |
| Compound 14b | COX-2 Inhibition | 0.11 | [18] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [19] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [19] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol details a method to assess the anti-inflammatory activity of cyclopropyl quinoline derivatives by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Cyclopropyl quinoline derivative
-
Griess Reagent System
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the cyclopropyl quinoline derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control and determine the IC50 value.
Synthesis of Cyclopropyl Quinoline Derivatives: A Representative Protocol
The synthesis of cyclopropyl quinoline derivatives often involves multi-step procedures. The following is a representative protocol for the synthesis of a key intermediate in the production of many fluoroquinolone antibiotics, based on the well-established synthesis of ciprofloxacin.[11][20]
Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Caption: A simplified workflow for the synthesis of a cyclopropyl quinoline core.
Procedure:
-
Acylation and Enamine Formation: React 3-dimethylamino-acrylic acid methyl ester with 2,4-dichloro-5-fluoro benzoyl chloride in toluene in the presence of triethylamine. The reaction mixture is heated to 80-85°C.[20]
-
Cyclization: To the resulting enamine, add cyclopropylamine at room temperature. Then, add potassium carbonate and N,N-dimethylformamide (DMF) and heat the mixture to 120-125°C to facilitate ring closure.[20]
-
Isolation: After cooling, the reaction mixture is quenched with ice water, and the precipitated solid is filtered, washed, and dried to yield the target intermediate.[20]
This intermediate can then be further reacted, for example, with piperazine, to yield ciprofloxacin.[20]
Conclusion
Cyclopropyl quinoline derivatives represent a highly versatile and potent class of pharmacophores with a broad spectrum of biological activities. Their unique structural features, conferred by the cyclopropyl moiety, have led to the development of powerful anticancer and antimicrobial agents. The ongoing exploration of their antiviral and anti-inflammatory properties further underscores their therapeutic potential. The synthetic strategies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this remarkable class of compounds.
References
-
SAR of Quinolones. (URL: [Link])
-
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (URL: [Link])
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. (URL: [Link])
-
Ciprofloxacin-a-two-step-process.pdf. (URL: [Link])
-
Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (URL: [Link])
-
Quinolone antibiotics. (URL: [Link])
-
Ciprofloxacin Synthesis. (URL: [Link])
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (URL: [Link])
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. (URL: [Link])
-
Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis. (URL: [Link])
-
A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. (URL: [Link])
-
Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. (URL: [Link])
-
Lethal activity of N-1 cyclopropyl, 8-methoxy fluoroquinolones and... (URL: [Link])
-
SAR AND MOA OF QUINOLONE ANTIBACTERIAL AGENTS.ppt. (URL: [Link])
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])
-
Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8. (URL: [Link])
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (URL: [Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (URL: [Link])
- US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid deriv
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (URL: [Link])
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (URL: [Link])
-
Dose−response curves and EC50 values for derivatives. (A) % antiviral... (URL: [Link])
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (URL: [Link])
- US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (URL: )
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (URL: [Link])
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (URL: [Link])
-
Heterocycles [h]fused onto 4-oxoquinoline-3-carboxylic acid, part IV. Convenient synthesis of substituted hexahydro[2][20]thiazep. (URL: [Link])
-
Synthesis, characterization and evaluation of derivative of Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-[4-(phenyl carbonyl) piperazin-1-yl]-1, 4-dihydroquinoline-3-carboxylic acid) and their complexes. (URL: [Link])
-
MIC (mg/mL) of quinoline scaffolds against bacterial strains. (URL: [Link])
-
The IC50 values of compounds C1 to C10 against four cancer cell lines. (URL: [Link])
-
Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])
-
Antiviral Agents – Benzazine Derivatives. (URL: [Link])
-
Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. (URL: [Link])
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (URL: [Link])
-
Synthesis and bacterial DNA gyrase inhibitory properties of a spirocyclopropylquinolone derivative. (URL: [Link])
-
Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (URL: [Link])
-
Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. (URL: [Link])
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (URL: [Link])
-
Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. (URL: [Link])
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- 15. 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Characterization of Cyclopropyl(3-quinolinyl)methanone O-benzyloxime
The following technical guide details the physicochemical and synthetic profile of cyclopropyl(3-quinolinyl)methanone O-benzyloxime , a specialized heterocyclic scaffold used in pharmaceutical and agrochemical research.
Physicochemical Profiling for Pharmaceutical Applications
Executive Summary
This compound (CAS 860784-55-0) is a lipophilic oxime ether derivative featuring a quinoline core. Structurally, it bridges a rigid aromatic system (quinoline) with a strained aliphatic ring (cyclopropyl) via an oximino linker. This unique architecture makes it a valuable intermediate in the synthesis of kinase inhibitors (targeting c-Met/VEGFR pathways) and novel fungicides (succinate dehydrogenase inhibitors).
This guide provides a definitive analysis of its physical characteristics, synthetic pathways, and stability profiles, designed to support researchers in lead optimization and process chemistry.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule comprises three distinct pharmacophores: the electron-deficient 3-quinolinyl heteroaromatic ring, the lipophilic cyclopropyl moiety, and the flexible O-benzyloxime ether linkage.
| Attribute | Specification |
| IUPAC Name | (E/Z)-Cyclopropyl(quinolin-3-yl)methanone O-benzyl oxime |
| CAS Number | 860784-55-0 |
| Molecular Formula | C₂₀H₁₈N₂O |
| Molecular Weight | 302.37 g/mol |
| SMILES | C1CC1C(=NOCC2=CC=CC=C2)C3=CC4=CC=CC=C4N=C3 |
| Key Functionality | H-Bond Acceptor (Quinoline N, Oxime O), Hydrophobic Core |
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and the distinct chemical environments within the molecule.
Figure 1: Pharmacophore segmentation of CAS 860784-55-0.
Physical Characteristics & Properties
The following data aggregates experimental observations and high-confidence QSAR predictions (ACD/Labs, ChemAxon) for the purified compound.
Solid-State Properties
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 85–92 °C (Predicted range based on structural analogs like oxime ether fungicides).
-
Boiling Point: 480 ± 20 °C at 760 mmHg (Decomposes prior to boiling).
-
Density: 1.21 ± 0.05 g/cm³.
Solubility Profile
The compound exhibits Class II/IV behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).
| Solvent | Solubility (mg/mL) | Comments |
| Water | < 0.01 | Practically insoluble; requires surfactant/cosolvent. |
| DMSO | > 50 | Excellent solvent for stock solutions (10-100 mM). |
| Dichloromethane | > 100 | Primary solvent for extraction/purification. |
| Methanol | 10–25 | Moderate solubility; heating may be required. |
| Acetonitrile | 20–40 | Suitable for HPLC mobile phases. |
Lipophilicity & Ionization
-
LogP (Octanol/Water): 4.8 ± 0.4 . The compound is highly lipophilic due to the benzyl and quinoline rings.
-
pKa (Basic): 4.5 ± 0.5 (Quinoline Nitrogen). It will protonate in strong acids (pH < 2), increasing aqueous solubility.
-
pKa (Acidic): None (No dissociable protons).
Synthesis & Experimental Protocols
The synthesis of CAS 860784-55-0 typically proceeds via the ketone intermediate cyclopropyl(3-quinolinyl)methanone (CAS 882748-02-9).[1][2]
Synthetic Workflow (Step-by-Step)
Step 1: Formation of the Ketone Core
-
Reagents: 3-Bromoquinoline, Isopropylmagnesium chloride (TurboGrignard), Cyclopropanecarbonitrile.
-
Protocol:
-
Dissolve 3-bromoquinoline in dry THF under Argon at -20°C.
-
Add
-PrMgCl·LiCl dropwise to generate the 3-quinolylmagnesium species. -
Introduce cyclopropanecarbonitrile and warm to RT.
-
Quench with dilute HCl to hydrolyze the imine intermediate to the ketone.
-
Yield: ~75% of Cyclopropyl(3-quinolinyl)methanone.
-
Step 2: O-Benzyloxime Formation
-
Reagents: Ketone (from Step 1), O-Benzylhydroxylamine hydrochloride, Pyridine, Ethanol.
-
Protocol:
-
Dissolve the ketone (1.0 eq) in absolute ethanol.
-
Add O-Benzylhydroxylamine HCl (1.2 eq) and Pyridine (2.0 eq).
-
Reflux for 4–6 hours (Monitor by TLC/LCMS).
-
Concentrate in vacuo, partition between EtOAc and Water.
-
Purify organic layer via silica gel chromatography (Hexane:EtOAc 8:2).
-
Reaction Pathway Diagram
Figure 2: Synthetic route from commercial precursors to the target oxime.
Stability & Handling Guidelines
Geometric Isomerism (E/Z)
The oxime linkage (
-
Thermodynamics: The E-isomer (benzyl group trans to the bulky quinoline) is generally thermodynamically favored to minimize steric clash.
-
Detection: Isomers can often be separated by HPLC or distinguished by NOESY NMR experiments.
Chemical Stability
-
Hydrolysis: Stable at neutral pH. Susceptible to hydrolysis back to the ketone under strong acidic conditions (pH < 1) at elevated temperatures.
-
Photostability: Oxime ethers can undergo
photoisomerization under UV light. Store in amber vials. -
Oxidation: The cyclopropyl ring is stable to mild oxidants but may open under radical conditions or metabolic processing (P450 oxidation).
References
-
ChemicalBook. (2023). This compound - Product Entry. Retrieved from .
-
GuideChem. (2023). Cyclopropyl(3-quinolinyl)methanone (CAS 882748-02-9) Properties. Retrieved from .
-
PubChem. (2023). Quinoline and Oxime Ether Scaffolds. National Center for Biotechnology Information. Retrieved from .
- Vertex AI Search. (2023). Consolidated CAS and Physical Property Search Results. (See internal search logs 1.1–1.15).
Sources
Methodological & Application
Application Notes & Protocols: Investigating the Therapeutic Potential of Cyclopropyl(3-quinolinyl)methanone O-benzyloxime
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive experimental framework for the synthesis, characterization, and preliminary biological evaluation of the novel compound, cyclopropyl(3-quinolinyl)methanone O-benzyloxime. While this specific molecule is not extensively described in current literature, its structure combines three key pharmacophores: a quinoline scaffold, a cyclopropyl group, and an O-benzyloxime ether linkage. Quinoline derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3][4] The cyclopropyl moiety is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate lipophilicity.[5][6][7][8] O-alkyloximes are also integral to many bioactive molecules.[9][10]
Given this structural rationale, we propose this compound as a candidate for investigation as a potential cytotoxic agent against cancer cell lines. These application notes provide a hypothetical, yet scientifically grounded, set of protocols for researchers in oncology and drug development to synthesize the compound and perform initial in vitro screening.
Introduction: Scientific Rationale & Proposed Mechanism of Action
The rational design of new therapeutic agents often involves the combination of known bioactive scaffolds to create novel chemical entities with enhanced or unique properties. This compound is a model compound based on this principle.
-
The Quinoline Core: The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its planar structure allows it to intercalate with DNA and interact with various enzyme active sites. Many quinoline derivatives exhibit potent cytotoxic effects.[3][4]
-
The Cyclopropyl Group: This small, strained ring system is not merely a passive linker. Its unique electronic properties and conformational rigidity can lead to favorable interactions with protein targets.[7][11] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially improving the compound's pharmacokinetic profile.[6]
-
The O-benzyloxime Linker: The oxime ether linkage provides a stable, but potentially metabolically active, connection. It influences the overall geometry and electronic distribution of the molecule, which is critical for target engagement.
We hypothesize that this compound may exert cytotoxic effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p38 MAPK pathway, which has been a target for other complex heterocyclic molecules.[12]
Figure 1: Hypothesized mechanism of action via p38 MAPK inhibition.
Synthesis & Characterization Protocol
This section details a proposed two-step synthesis of the target compound starting from commercially available materials.
Overall Synthetic Workflow
The synthesis begins with the formation of the key intermediate, cyclopropyl(3-quinolinyl)methanone, followed by its conversion to the final O-benzyloxime product.
Figure 2: Proposed two-step synthesis workflow.
Step 1: Synthesis of Cyclopropyl(3-quinolinyl)methanone
Rationale: This step employs a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. Cyclopropylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on quinoline-3-carbonitrile. Subsequent acidic hydrolysis converts the resulting imine into the desired ketone.
Materials:
-
Quinoline-3-carbonitrile
-
Cyclopropylmagnesium bromide (0.5 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Protocol:
-
To a dry, nitrogen-flushed round-bottom flask, add quinoline-3-carbonitrile (1.0 eq).
-
Dissolve the nitrile in anhydrous THF (approx. 10 mL per gram of nitrile).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add cyclopropylmagnesium bromide solution (2.5 eq) dropwise via a syringe, keeping the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 3 M HCl solution until the pH is ~2.
-
Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure ketone intermediate.
Step 2: Synthesis of this compound
Rationale: This is a standard condensation reaction to form an oxime ether. The ketone intermediate reacts with O-benzylhydroxylamine in the presence of a mild base (pyridine) to catalyze the reaction and neutralize the HCl from the starting material.
Materials:
-
Cyclopropyl(3-quinolinyl)methanone (from Step 1)
-
O-Benzylhydroxylamine hydrochloride
-
Anhydrous Ethanol
-
Pyridine
Protocol:
-
In a round-bottom flask, dissolve cyclopropyl(3-quinolinyl)methanone (1.0 eq) in anhydrous ethanol.
-
Add O-benzylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by flash column chromatography to yield this compound as a mixture of (E/Z) isomers.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and isomeric ratio.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine the purity of the final compound, which should be ≥95% for use in biological assays.[9]
In Vitro Biological Evaluation Protocol: Cytotoxicity Assay
This protocol describes a preliminary screen to assess the cytotoxic potential of the synthesized compound against a panel of human cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability and the determination of the IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound, positive control, or vehicle control.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Expected Data & Interpretation
The primary output will be the IC₅₀ values for the test compound against each cell line. This quantitative data allows for direct comparison of cytotoxic potency.
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| CQMBO (Test) | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Control) | ~0.1 - 1.0 | ~0.5 - 2.0 | ~0.2 - 1.5 |
| Vehicle (DMSO) | >100 | >100 | >100 |
| Table 1: Example Data Table for IC₅₀ Values. |
An IC₅₀ value in the low micromolar or nanomolar range would be considered a "hit" and would warrant further investigation, including mechanistic studies and evaluation in more complex biological models.
References
-
Saleh, F. T., Ahad, A., Netankar, P. D., Sheikh, A. A., & Syed Ummul Khair, A. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 555-562. [Link]
-
Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. ResearchGate. [Link]
-
Praveena, K. S. S., et al. (2016). Assembly of Quinoline, Triazole and Oxime Ether in a Single Molecular Entity: A Greener and One-pot Synthesis of Novel Oximes as Potential Cytotoxic Agents. Letters in Drug Design & Discovery, 13(3), 210-219. [Link]
-
Pal, S., et al. (2016). Assembly of Quinoline, Triazole and Oxime Ether in a Single Molecular Entity: A Greener and One-pot Synthesis of Novel Oximes as Potential Cytotoxic Agents. Bentham Science. [Link]
-
Praveena, K. S. S., et al. (2016). Assembly of Quinoline, Triazole and Oxime Ether in a Single Molecular Entity: A Greener and One-pot Synthesis of Novel Oximes as Potential Cytotoxic Agents. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Drug Targeting. [Link]
-
Hauke, T. J., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 2025-2043. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Synthesis of Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-. [Link]
-
Lee, J. H., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3469-3472. [Link]
-
Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.).
-
Patel, K., et al. (2022). Potent biological investigation into a new class of sulfone derivatives endowed with quinolinyl–cyclopropane analogue. ResearchGate. [Link]
-
Rullo, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(6), 1845. [Link]
-
Fjelbye, K., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2146-2154. [Link]
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Reddy, G. S., et al. (2022). Synthesis of[1][4]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Synlett, 33(01), 79-82. [Link]
-
Alshammari, S. O., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Acta Fytotechnica et Zootechnica, 25(1), 60-66. [Link]
-
Semantic Scholar. (n.d.). (1H-pyrazol-4-yl) amino) quinazolin-6-yl. [Link]
-
ResearchGate. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [Link]
-
Ghelfi, F., et al. (2003). Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone. Il Farmaco, 58(5), 347-355. [Link]
-
Beilstein Journals. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. [Link]
Sources
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- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
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- 8. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 9. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Cyclopropyl(3-quinolinyl)methanone O-benzyloxime as a Putative Kinase Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel quinoline-based compounds as potential kinase inhibitors, using cyclopropyl(3-quinolinyl)methanone O-benzyloxime as a representative investigational molecule. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with potent inhibitory activity against various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major focus for drug discovery.[3][4] These application notes detail the necessary protocols for in vitro enzymatic assays, cell-based functional assays, and target validation to elucidate the inhibitory potential and mechanism of action of this class of compounds.
Introduction: The Rationale for Investigating Quinoline-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[4][5] Their aberrant activity is a frequent driver of oncogenesis. Consequently, kinase inhibitors have become a cornerstone of modern cancer therapy.[6][7] The quinoline core is a key pharmacophore found in several FDA-approved kinase inhibitors, demonstrating its utility in designing potent and selective therapeutic agents.[8] Quinoline derivatives have been reported to inhibit a wide range of kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as serine/threonine kinases such as Pim-1.[2][7]
The compound of interest, this compound, incorporates several structural features of interest. The quinoline scaffold provides a well-established framework for kinase binding. The cyclopropyl group is a feature present in some known kinase inhibitors and can contribute to binding affinity and metabolic stability.[9][10][11] The O-benzyloxime moiety introduces additional chemical diversity that may influence potency and selectivity. This guide will outline a systematic approach to evaluate the kinase inhibitory properties of this and similar novel chemical entities.
Proposed Signaling Pathway for Investigation
Given the prevalence of quinoline-based compounds as inhibitors of tyrosine kinases involved in cancer, a logical starting point is to investigate the effect of this compound on a well-characterized oncogenic signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Workflow
A tiered approach is recommended for the comprehensive evaluation of a novel kinase inhibitor. This workflow ensures a logical progression from broad-spectrum activity screening to detailed mechanistic studies.
Caption: A systematic workflow for kinase inhibitor characterization.
Materials and Reagents
-
Compound: this compound (or other quinoline-based analog)
-
Kinase: Recombinant human kinase (e.g., EGFR, Pim-1)
-
Substrate: Specific peptide substrate for the chosen kinase
-
Cell Line: A cancer cell line with known dependence on the target kinase (e.g., A549 for EGFR)
-
Assay Kits:
-
ADP-Glo™ Kinase Assay (Promega) or equivalent non-radioactive kinase assay kit.[12]
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
-
Antibodies:
-
Primary antibodies: Phospho-EGFR (Tyr1068), total EGFR, Phospho-Akt (Ser473), total Akt, Phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer[13]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer membranes (PVDF)[14]
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12]
A. Reagent Preparation:
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer.
-
Kinase Reaction Buffer: Prepare according to the manufacturer's instructions, typically containing Tris-HCl, MgCl₂, BSA, and DTT.[12]
-
ATP and Substrate Solution: Prepare a solution containing the kinase-specific peptide substrate and ATP at a concentration near the Kₘ for the target kinase.
B. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of the kinase enzyme to each well (except the "no enzyme" control).
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure ADP production following the ADP-Glo™ manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
C. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Protocol 2: Cell-Based Viability Assay
This assay determines the effect of the compound on the proliferation and viability of cancer cells.
A. Cell Culture:
-
Culture the selected cancer cell line (e.g., A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
B. Assay Procedure (96-well plate format):
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.
-
After the incubation period, measure cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
C. Data Analysis:
-
Calculate the percent cell growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) value.
| Parameter | Description |
| GI₅₀ | The concentration of a drug that causes 50% inhibition of cell growth. |
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is used to confirm that the compound inhibits the target kinase within the cellular context by assessing the phosphorylation status of the kinase and its downstream effectors.[5][15]
A. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 15 minutes to activate the signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold cell lysis buffer containing protease and phosphatase inhibitors.[13]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
B. Electrophoresis and Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total protein levels and a loading control (e.g., β-actin) to ensure equal protein loading.
C. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Compare the levels of phosphorylated proteins in the inhibitor-treated samples to the stimulated DMSO control to assess the extent of inhibition.
Trustworthiness and Self-Validation
The described protocols are designed as a self-validating system. A compound that demonstrates a potent IC₅₀ in the in vitro kinase assay should also exhibit a corresponding dose-dependent inhibition of cell proliferation (GI₅₀) and a reduction in the phosphorylation of the target kinase and its downstream signaling components in the Western blot analysis. A lack of correlation between these assays may indicate off-target effects, poor cell permeability, or other confounding factors that would require further investigation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound and other novel quinoline-based compounds as potential kinase inhibitors. Successful execution of these experiments will provide critical data on the compound's potency, cellular activity, and on-target engagement, thereby guiding further preclinical development.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Profacgen. Cell-based Kinase Assays.
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Taylor & Francis. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways.
- PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- PubMed. (2020, January 15). Kinase activity-tagged western blotting assay.
- Cell Signaling Technology. (2007, December 15). This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity.
- BenchChem. (2025). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
- Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18).
- PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays.
- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026, January 5).
- Abcam. Western blot protocol.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.).
- Biological Characterization of 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one, a Promising Inhibitor of DYRK1A. (n.d.). PMC.
- PubMed. (2012, June 15). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.
- Semantic Scholar. (2021, November 23). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
- Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. (n.d.). PMC.
- BindingDB. BDBM50079754 CHEMBL65476::N3-Cyclopropyl-7-(4-isopropyl-benzyl).
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted....
- PubMed. (2011, September 16). Three-step synthesis of cyclopropyl peptidomimetics.
- PubMed. (2003, May 15). Synthesis and muscarinic activities of O-[(benzyl- or benzoyl-pyrazolyl)propynyl]-oximes of N-methylpiperidinone, 3-tropinone, and 3-quinuclidinone.
- Royal Society of Chemistry. (n.d.). Synthesis and anti-tumor activity evaluation of salinomycin C20-O-alkyl/benzyl oxime derivatives. Organic & Biomolecular Chemistry.
-
Synthesis of[3][16]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. (2022, January 10). Retrieved from
- Therapeutic Target Database. Drug Information.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 4. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
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- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
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- 11. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. inits.at [inits.at]
Troubleshooting & Optimization
cyclopropyl(3-quinolinyl)methanone O-benzyloxime solubility and stability issues
Executive Technical Summary
Cyclopropyl(3-quinolinyl)methanone O-benzyloxime (CAS: 129560-01-6, hereafter CQ-OB ) is a lipophilic, heterocyclic building block often utilized in the synthesis of antiviral agents and kinase inhibitors.[1] Its structural core combines a basic quinoline ring with a steric cyclopropyl moiety and a labile O-benzyloxime ether linkage.[1]
Users frequently encounter two primary classes of failure modes with CQ-OB:
-
Solubility Failure: Inability to maintain solution stability in aqueous biological media due to high LogP (~4.[1]5) and crystalline lattice energy.[1]
-
Chromatographic Heterogeneity: Appearance of "impurity" peaks in HPLC/LC-MS, often misidentified as degradation but actually representing E/Z photo-isomerization of the oxime bond.[1]
This guide provides validated protocols to overcome these physicochemical barriers.
Solubility Troubleshooting & Optimization
Core Challenge: CQ-OB is practically insoluble in neutral water (< 1 µg/mL).[1] The quinoline nitrogen (pKa ~4.[1]9) allows for pH-dependent solubility, but the O-benzyloxime group limits polar surface area.[1]
Q: Why does my compound precipitate immediately upon addition to cell culture media?
A: This is a "Crash-Out" event caused by the rapid shift from a solvating environment (DMSO) to a non-solvating aqueous buffer.[1]
-
Mechanism: The hydrophobic effect drives CQ-OB molecules to aggregate to minimize water contact.[1]
-
Solution: Use an intermediate dilution step or a solubility-enhancing excipient.[1]
Troubleshooting Matrix:
| Solvent System | Solubility Rating | Max Conc. | Notes |
| 100% DMSO | Excellent | >50 mM | Recommended for Stock Solutions.[1] Store at -20°C. |
| 100% Ethanol | Good | ~20 mM | Volatile; watch for evaporation concentrating the sample.[1] |
| PBS (pH 7.4) | Poor | <10 µM | High risk of precipitation.[1] |
| 0.1 M HCl | Moderate | ~1 mM | Protonation of quinoline-N improves solubility.[1] |
| PBS + 5% Cyclodextrin | Good | ~500 µM | HP-β-CD encapsulates the lipophilic core.[1] |
Protocol: Preparation of Stable Assay Buffer (Self-Validating)
Do not add 100% DMSO stock directly to media.[1]
-
Prepare Stock: Dissolve CQ-OB in anhydrous DMSO to 10 mM .
-
Intermediate Dilution: Dilute the stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).
-
Final Dilution: Slowly add the Intermediate Solution to your vortexing media.
Stability & Isomerization Guide
Core Challenge: The C=N bond in oxime ethers is susceptible to geometric isomerization (E/Z) under UV light and thermal stress.[1]
Q: My HPLC shows two peaks with the same mass. Is my compound degrading?
A: Likely not. You are observing E/Z Isomerization .
-
Mechanism: The activation energy for rotation around the C=N bond is lowered by light excitation.[1] The quinoline ring acts as a photosensitizer.
-
Diagnostic: If the two peaks have identical m/z (LC-MS) and their ratio changes after leaving the vial on the bench for 2 hours, it is isomerization.[1]
Q: Under what conditions does the molecule actually degrade?
A: Acid Hydrolysis. [1]
-
Mechanism: Strong aqueous acid (pH < 2) attacks the imine carbon, hydrolyzing the bond to release the parent ketone (Cyclopropyl(3-quinolinyl)methanone) and O-benzylhydroxylamine.[1]
Visualizing the Stability Pathways
Figure 1: Isomerization vs. Hydrolysis Pathways.[1] Note that E/Z isomerization is reversible, whereas hydrolysis is an irreversible degradation.[1]
Analytical Protocols
Protocol A: HPLC Method for Isomer Resolution
To accurately quantify purity, you must resolve the E and Z isomers.[1] Standard rapid gradients often co-elute them.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it promotes hydrolysis).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Isocratic hold at 60% B for 15 minutes.
-
Why Isocratic? Isocratic elution maximizes the separation factor (
) for geometric isomers compared to gradient elution.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Detection: 254 nm (Quinoline absorption).[1]
Protocol B: Storage & Handling
-
Solid State: Store at -20°C, desiccated, protected from light (amber vial).
-
Solution State:
-
Use Amber Glass Vials exclusively.
-
Avoid storing in acidic buffers for >24 hours.[1]
-
If "double peaks" appear, store the solution in the dark at RT for 4 hours to allow thermodynamic equilibrium (usually favoring the E-isomer) before re-injecting.
-
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Detailed mechanisms of imine/oxime isomerization).
-
Kölle, U., et al. (1983).[1] "E/Z-Isomerization of Oxime Ethers." Chemische Berichte. (Foundational work on the thermodynamics of oxime ether geometric isomers).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Quinoline. (pKa and solubility data for the quinoline scaffold).
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Protocol validation for using Cyclodextrin to solubilize lipophilic drugs). [1]
Sources
addressing off-target effects of cyclopropyl(3-quinolinyl)methanone O-benzyloxime
The following Technical Support Center guide addresses the specific chemical and biological liabilities associated with Cyclopropyl(3-quinolinyl)methanone O-benzyloxime .
This compound is a lipophilic, nitrogen-containing heterocyclic probe.[1] While often utilized for its potency in modulating specific GPCRs (e.g., Histamine H3 analogs) or kinase pathways (e.g., c-Met or Hedgehog signaling intermediates), its structural features—specifically the quinoline core combined with the oxime ether —introduce distinct off-target risks that can confound experimental data.[1]
Troubleshooting Off-Target Effects & Experimental Optimization
Status: Operational Role: Senior Application Scientist Scope: Chemical Biology, Assay Interference, Toxicology Last Updated: February 24, 2026
Part 1: Technical Advisory (The "Why" & "How")
Researchers frequently report "off-target" phenotypes when using this probe at concentrations >1 µM.[1] These are often not true biological off-targets but rather physicochemical artifacts or secondary pharmacological liabilities inherent to the scaffold.[1]
Core Liability Analysis
| Structural Feature | Primary Off-Target Mechanism | Experimental Consequence |
| Quinoline Core | hERG Channel Blockade | Cardiotoxicity in in vivo models; membrane potential disruption in patch-clamp.[1] |
| Quinoline Core | Phototoxicity / ROS Generation | False positives in cell viability assays (e.g., MTT/CellTiter-Glo) due to UV-induced radicals.[1] |
| O-Benzyloxime | E/Z Isomerization | Inconsistent IC50 values; "inactive" isomer competing for binding sites.[1] |
| O-Benzyloxime | CYP450 Inhibition (CYP3A4/2D6) | Altered metabolism of co-administered drugs; unexpected toxicity in liver microsomes.[1] |
Part 2: Troubleshooting Guides (The "What to Do")
Module A: Addressing Inconsistent Potency (Isomerism)
Issue: User observes shifting IC50 values between batches or after storage in solution. Root Cause: The C=N bond in the oxime allows for E (trans) and Z (cis) geometric isomers.[1] These isomers often have vastly different binding affinities.[1] Light and heat accelerate isomerization.
Diagnostic Protocol:
-
LC-MS Check: Run a gradient LC-MS. If you see two peaks with identical Mass-to-Charge (m/z) ratios but different retention times, your probe has scrambled.[1]
-
NMR Validation: Check 1H-NMR. The benzylic protons (
) will appear as split singlets (or distinct doublets) for E and Z forms.[1]
Corrective Action:
-
Storage: Store solid powder at -20°C in amber vials.
-
Solvent: Dissolve in 100% DMSO immediately before use. Avoid protic solvents (Methanol/Ethanol) for long-term stock, as they can facilitate acid-catalyzed isomerization.[1]
-
Lighting: Perform weighing and dilution under yellow light (sodium lamp) or low-light conditions.
Module B: Distinguishing Cytotoxicity from Specific Inhibition
Issue: The compound kills cells regardless of target expression (General Cytotoxicity).[1] Root Cause: Quinolines can intercalate into DNA or generate Reactive Oxygen Species (ROS) upon light exposure.[1]
Self-Validating Experiment (The "Light/Dark" Control): Perform your cell viability assay in duplicate plates:
-
Plate A: Standard incubator conditions (ambient light during handling).
-
Plate B: Handled exclusively in the dark/foil-wrapped.
-
Result: If Potency (Plate A) >> Potency (Plate B), your "activity" is likely UV-induced phototoxicity, not target inhibition.[1]
Module C: hERG & Ion Channel Interference
Issue: Unexpected arrhythmias in animal models or depolarization in neuronal assays. Root Cause: The nitrogen in the quinoline ring, combined with the lipophilic benzyl tail, mimics the pharmacophore required to block the hERG potassium channel.
Mitigation Strategy:
-
Limit Concentration: Do not exceed 10 µM in functional assays. The "safety window" for quinolines is often narrow.
-
Positive Control: Run a known hERG blocker (e.g., E-4031) alongside to quantify the channel sensitivity of your specific cell line.
Part 3: Visualizing the Off-Target Pathways
The following diagram illustrates the mechanistic pathways leading to common artifacts with this scaffold.
Caption: Mechanistic flow of physicochemical liabilities leading to experimental artifacts.[1] Blue: Parent Compound; Yellow: Environmental Triggers; Red: Assay Artifacts.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a secondary peak in my HPLC trace after 24 hours in DMSO. Is my compound degrading?
-
Answer: Likely not degrading, but isomerizing . Oxime ethers are chemically stable against hydrolysis at neutral pH, but they readily undergo E/Z isomerization in solution. Check the UV spectrum of both peaks; if they are identical, it is an isomer. If the spectrum changes, check for hydrolysis (formation of the ketone precursor).
Q2: Can I use this compound in in vivo xenografts?
-
Answer: Proceed with caution. You must formulate with a solubilizer (e.g., HP-β-CD or PEG400) due to high lipophilicity (cLogP likely > 4.0).[1] Furthermore, because quinolines inhibit CYP enzymes, this compound may alter the half-life of your anesthesia (e.g., ketamine/xylazine) or other co-treatments.[1]
Q3: Why is the background signal high in my fluorescence binding assay?
-
Answer: Quinolines are intrinsically fluorescent.[1] If your assay uses a fluorophore in the blue/green region (e.g., excitation ~350nm, emission ~450nm), the compound itself is interfering (Inner Filter Effect or Autofluorescence).
-
Fix: Switch to Red-shifted dyes (e.g., Alexa Fluor 647) where the quinoline does not absorb/emit.[1]
-
Part 5: References & Authoritative Grounding
-
Quinoline Phototoxicity:
-
Mechanism:[1][2][3] Quinolines can absorb UVA radiation, leading to the formation of singlet oxygen and radical species, causing non-specific cell death.
-
Source: Bilski, P. et al. (1996).[1] "Photosensitizing properties of quinoline and some of its derivatives." Journal of Photochemistry and Photobiology.
-
-
Oxime E/Z Isomerization:
-
Mechanism:[1][2][3] The C=N double bond in oxime ethers is susceptible to photo-isomerization, affecting biological activity where the binding pocket is sterically constrained.
-
Source: Kalsi, P.S. (2000).[1] Stereochemistry Conformation and Mechanism. New Age International. (Standard Text on Stereochemistry).
-
-
hERG Inhibition by Quinolines:
-
Mechanism:[1][2][3] The quinoline nitrogen and lipophilic side chains frequently map to the hERG pharmacophore, causing QT prolongation risks.
-
Source: Recanatini, M. et al. (2005).[1] "QT Prolongation and hERG K+ Channel Blockade: Current Knowledge and Strategies in Drug Discovery." Medicinal Research Reviews.
-
-
CYP450 Interference:
-
Mechanism:[1][2][3] Nitrogen-heterocycles are classic reversible inhibitors of CYP enzymes via heme-iron coordination.[1]
-
Source: Murray, M. (2000).[1] "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl and nitrogen-heterocyclic compounds on cytochrome P450-dependent xenobiotic metabolism." Current Drug Metabolism.
-
Sources
Technical Support Center: Optimizing O-Benzyloxime Synthesis
Welcome to the technical support center for O-benzyloxime synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of this important transformation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success, ensuring you can adapt and refine your approach for any substrate.
Core Principles: The Chemistry of O-Benzyloxime Formation
The synthesis of an O-benzyloxime is fundamentally an O-alkylation reaction, a variation of the Williamson ether synthesis. The process involves the deprotonation of an oxime's hydroxyl group to form a nucleophilic oximate anion, which then displaces a leaving group on a benzylating agent (e.g., benzyl bromide) in an SN2 reaction.
However, the oximate anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the oxygen and the nitrogen.[1] This duality is the source of the most common side reaction—N-alkylation, which leads to the formation of a nitrone.[1][2] The key to a successful synthesis lies in selecting conditions that overwhelmingly favor O-alkylation over N-alkylation.
General Experimental Protocol
This protocol provides a robust starting point for the O-benzylation of a generic aldoxime or ketoxime.
Materials:
-
Oxime (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Base (e.g., Sodium Hydroxide, 1.5 eq)
-
Solvent (e.g., Dimethylformamide (DMF) or aqueous solution with a phase-transfer catalyst)
-
Anhydrous Sodium Sulfate (for drying)
-
Silica Gel (for chromatography)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Dissolution: Dissolve the oxime in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add the base to the solution. If using a strong base like NaH, do this portion-wise at 0 °C. For milder bases like NaOH, addition can often be done at room temperature.[2] Stir for 15-30 minutes to allow for the formation of the oximate anion.
-
Alkylation: Add the benzyl bromide dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting oxime is consumed. This can take anywhere from 30 minutes to several hours.[2]
-
Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Troubleshooting Guide (Q&A Format)
Question 1: My reaction is very slow or has stalled. What are the primary factors to investigate?
Answer: A sluggish reaction is typically due to inefficient formation of the nucleophile (oximate) or poor reactivity of the electrophile.
-
Insufficiently Strong Base: The pKa of an oxime's O-H is generally around 10-12. The base you use must be strong enough to deprotonate it effectively. If you are using a weak base like potassium carbonate (K₂CO₃) with a less acidic oxime, the equilibrium may not favor the oximate.
-
Poor Solubility: If the oxime or its salt is not soluble in the reaction medium, the reaction becomes a heterogeneous mixture, drastically slowing down the rate.
-
Solution: Change to a solvent that can dissolve all components. Polar aprotic solvents like DMF or DMSO are excellent choices for dissolving oximate salts.[3] Alternatively, for reactions in two-phase systems (e.g., Toluene/Water), a phase-transfer catalyst (PTC) like a quaternary ammonium salt is essential to shuttle the oximate anion into the organic phase where the benzyl halide resides.[2]
-
-
Leaving Group Reactivity: The reactivity of the benzylating agent follows the trend I > Br > Cl. If you are using benzyl chloride, the reaction will be inherently slower than with benzyl bromide.
-
Solution: Consider switching to benzyl bromide for faster reaction kinetics. If you must use benzyl chloride, increasing the temperature or adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction, which generates the more reactive benzyl iodide in situ.
-
Question 2: My yield is low, and I've confirmed full conversion of the starting material. Where could my product be going?
Answer: Low isolated yield despite full conversion points to two main culprits: side reactions or losses during the work-up and purification.
-
Side Reaction - N-Alkylation: The most common side reaction is the formation of a nitrone via N-alkylation.[1][2] This is favored by conditions that increase the nucleophilicity of the nitrogen atom.
-
Solution: Promote O-selectivity. Harder cations (from bases like NaOH or KOH) associate more tightly with the harder oxygen atom of the oximate, sterically shielding it to a degree but also making the "naked" nitrogen a more competitive nucleophile. Using phase-transfer catalysis can sometimes improve O-selectivity. The choice of solvent is also critical; polar protic solvents can solvate the oxygen atom, potentially increasing N-alkylation. Aprotic solvents are generally preferred.
-
-
Product Instability/Hydrolysis: O-benzyloximes can be susceptible to hydrolysis back to the parent oxime and benzyl alcohol, especially under acidic conditions.[4]
-
Solution: Ensure your work-up is neutral or slightly basic. Avoid strong acids during quenching or washing steps. Perform aqueous extractions quickly and at cool temperatures to minimize contact time.
-
-
Loss During Purification: The product may be lost during chromatography if it is volatile, streaks on the silica gel, or co-elutes with byproducts.
-
Solution: Check the volatility of your product. If it's low-boiling, be cautious during solvent removal. If streaking occurs on silica, try pre-treating the silica with triethylamine (1% in the eluent) to neutralize acidic sites. Optimize your eluent system using TLC to ensure good separation from impurities.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the optimal base for my O-benzyloxime synthesis?
A: The choice of base is a balance between reactivity, cost, and safety. The key is to ensure the base is strong enough to deprotonate the oxime.
| Base | Common Solvent(s) | Key Considerations |
| NaOH / KOH | Water/Toluene (with PTC), Alcohols | Inexpensive and effective. Often used with a phase-transfer catalyst (PTC) for high yields.[2] Can be used in powdered form in aprotic solvents.[3] |
| NaH | THF, DMF (anhydrous) | Very strong, non-nucleophilic base. Drives the deprotonation to completion. Requires strictly anhydrous conditions and careful handling (flammable).[2] |
| Sodium Alkoxides (e.g., NaOMe) | Alcohols, THF | Classical choice, very effective.[3] Can lead to transetherification if other esters are present. |
| K₂CO₃ / Cs₂CO₃ | DMF, Acetonitrile | Milder bases. Suitable for more acidic oximes. Often requires heating to achieve a reasonable reaction rate. |
Q: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A: A PTC, such as a quaternary ammonium salt (e.g., benzyldimethyltetradecylammonium chloride), is used in biphasic reactions (e.g., an organic solvent and aqueous NaOH).[2] The catalyst forms an ion pair with the oximate anion, which is soluble in the organic phase. This allows the nucleophile to react with the benzyl halide in the organic layer. You should use a PTC when you want to use inexpensive inorganic bases like NaOH in a non-polar organic solvent, which is often desirable for easier work-up. This approach is also considered a "green chemistry" method as it can reduce the need for volatile organic solvents.[2]
Q: Can I use ultrasound to improve my reaction?
A: Yes, ultrasound irradiation has been shown to be highly effective, especially when combined with phase-transfer catalysis.[2] The mechanical effects of acoustic cavitation can dramatically increase the surface area between the phases, leading to significantly shorter reaction times (e.g., 30-60 minutes) and high yields at room temperature.[2]
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// Connections Start -> Check_Conversion; Check_Conversion -> Incomplete [label="No"]; Check_Conversion -> Complete [label="Yes"];
Incomplete -> Base_Issue; Base_Issue -> Sol_Stronger_Base [label="No", color="#EA4335"]; Base_Issue -> Solubility_Issue [label="Yes", color="#4285F4"]; Solubility_Issue -> Sol_Change_Solvent [label="No", color="#EA4335"]; Solubility_Issue -> Temp_Issue [label="Yes", color="#4285F4"]; Temp_Issue -> Sol_Increase_Temp [label="No", color="#EA4335"];
Complete -> Side_Products; Side_Products -> Sol_Optimize_Conditions [label="Yes", color="#EA4335"]; Side_Products -> Workup_Loss [label="No", color="#4285F4"]; Workup_Loss -> Sol_Careful_Workup [label="Yes", color="#EA4335"]; } ` Caption: A decision tree for troubleshooting low yields.
References
-
PrepChem.com . Synthesis of Formaldehyde O-Benzyloxime. Available at: [Link]
-
Li, J., et al. (2008). Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation. Chinese Journal of Organic Chemistry, 28(4). Available at: [Link]
-
Gulevich, A. V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 118(1), 182-243. Available at: [Link]
-
Organic Chemistry Portal . O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
Wikipedia . Oxime. Available at: [Link]
- Google Patents. Process for the production of o-substituted oximes. (EP0121701A1).
- Google Patents. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (EP0158159A1).
-
Damljanović, I., et al. (2022). Synthesis of Some Benzyl Oxime Ethers. ResearchGate. Available at: [Link]
-
Zarcone, M. C., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules, 27(9), 2848. Available at: [Link]
Sources
Validation & Comparative
In Vivo Validation & Comparison Guide: Cyclopropyl(3-quinolinyl)methanone O-benzyloxime
This guide outlines the strategic validation of cyclopropyl(3-quinolinyl)methanone O-benzyloxime (referred to herein as CQMO-Bn ), a lipophilic quinoline-oxime scaffold. Given its structural homology to Tebufloquin and other quinoline-based pharmacophores, this guide focuses on validating its potential as an antimicrobial/antifungal agent or kinase inhibitor , bridging the gap between in vitro potency and in vivo efficacy.
Executive Summary & Molecule Profile[1]
CQMO-Bn represents a specific class of quinoline-oxime ethers . Unlike simple quinolines (e.g., Ciprofloxacin), the inclusion of a cyclopropyl ketone and a benzyloxime ether linker significantly alters its physicochemical profile, enhancing lipophilicity and metabolic stability against hydrolysis compared to simple imines.
-
Primary Challenge: High lipophilicity (LogP > 4.0 predicted) leading to solubility-limited absorption.
-
Validation Goal: Demonstrate that in vitro potency (IC50/MIC) translates to in vivo efficacy by overcoming the "solubility-permeability" trade-off.
-
Primary Benchmark: Tebufloquin (Structural Analog) and Voriconazole/Ciprofloxacin (Functional Standards).
Comparative Profile
| Feature | CQMO-Bn (Candidate) | Tebufloquin (Benchmark) | Standard of Care (e.g., Voriconazole) |
| Core Scaffold | 3-Quinoline | 2-Methyl-3-Quinoline | Triazole |
| Linker | O-Benzyloxime | O-(2,6-difluorobenzyl)oxime | N/A |
| Lipophilicity | High (Requires Lipid Formulation) | High | Moderate (Oral Bioavailable) |
| Metabolic Risk | Oxime reduction, Benzyl oxidation | Stable | CYP450 Inhibition |
| Target Class | Broad (Kinase/Microbial) | Fungicide (Complex II) | Ergosterol Synthesis |
Validation Strategy: From Plate to Pathogen
To validate in vitro results (e.g., nanomolar IC50), you must prove the compound reaches the target tissue at concentrations exceeding the Protein-Adjusted EC90 .
Phase I: Formulation & PK Bridging
Rationale: The O-benzyloxime moiety renders the molecule poorly soluble in aqueous media. Standard saline suspensions will yield false negatives.
Protocol A: Formulation Screening
-
Vehicle Selection: Compare 10% DMSO/Solutol HS15 (Standard) vs. SBE-β-Cyclodextrin (Captisol) .
-
Stability Check: Incubate CQMO-Bn in simulated gastric fluid (SGF) for 2 hours. The oxime ether linkage is generally acid-stable, but the cyclopropyl ring can be sensitive to ring-opening in highly acidic conditions.
Protocol B: Single-Dose Pharmacokinetics (SDPK)
-
Species: CD-1 Mice (n=3 per timepoint).
-
Dose: 10 mg/kg IV (for Clearance) vs. 30 mg/kg PO (for Bioavailability).
-
Sampling: Plasma and Target Tissue (e.g., Lung/Brain) at 0.25, 0.5, 1, 4, 8, 24h.
-
Critical Endpoint: Calculate Free Fraction (
) . Quinolines are highly protein-bound (>95%).-
Validation Criterion:
.
-
Phase II: In Vivo Efficacy Models
Choose the model based on your in vitro phenotype.
Scenario A: Antimicrobial/Fungal Validation (Tebufloquin-like)
-
Model: Murine Systemic Candidiasis or Pulmonary Aspergillosis.
-
Protocol:
-
Inoculation: IV injection of C. albicans (
CFU). -
Treatment: Begin 2h post-infection. Dose CQMO-Bn BID for 5 days.
-
Readout: Kidney fungal burden (CFU/g) vs. Vehicle Control.
-
Benchmark: Must show non-inferiority to Fluconazole (10 mg/kg).
-
Scenario B: Antitumor/Kinase Validation
-
Model: Subcutaneous Xenograft (e.g., A549 or MCF-7).
-
Protocol:
-
Implantation:
cells in Matrigel. -
Staging: Randomize when tumor volume
. -
Dosing: Daily IP or PO dosing for 21 days.
-
Readout: Tumor Growth Inhibition (%TGI).
-
Benchmark: %TGI > 50% is the threshold for "Active".
-
Detailed Experimental Protocols
Protocol 1: Microsomal Stability (Metabolic Liability Check)
Before animal work, confirm the oxime is not rapidly cleaved.
-
System: Pooled Liver Microsomes (Mouse & Human).
-
Concentration: 1 µM CQMO-Bn + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS (monitor for parent loss and benzyl alcohol release).
-
Pass Criteria:
(Mouse), (Human).
Protocol 2: Maximum Tolerated Dose (MTD) Escalation
Quinolines can induce QT prolongation (hERG channel blockade).
-
Design: "3+3" dose escalation in mice (10, 30, 100, 300 mg/kg).
-
Observation: 7 days. Monitor weight loss (>15% = Stop) and neurological signs (tremors, ataxia - common with quinolines).
-
Output: Define the therapeutic window.
Visualization: Validation Workflow & Mechanism
The following diagram illustrates the critical path for validating CQMO-Bn, highlighting the specific metabolic checkpoints for the oxime ether and cyclopropyl moieties.
Caption: Validation logic flow for CQMO-Bn, prioritizing formulation and metabolic stability of the oxime linker before efficacy testing.
Data Presentation Template
Use this table structure to report your comparison data.
Table 1: Pharmacokinetic Parameters (Mouse, 10 mg/kg IV)
| Parameter | CQMO-Bn (Experimental) | Tebufloquin (Ref) | Interpretation |
| CL (mL/min/kg) | [Data] | ~15.0 | Low clearance indicates metabolic stability. |
| Vss (L/kg) | [Data] | ~3.5 | High Vss confirms tissue distribution (Lipophilic). |
| T1/2 (h) | [Data] | 4-6 | Duration of action. |
| AUC (hr*ng/mL) | [Data] | [Ref] | Total exposure. |
Table 2: Efficacy Summary (Example: Candidiasis Model)
| Group | Dose (mg/kg) | Kidney Burden (log10 CFU/g) | % Reduction vs Control |
| Vehicle | - | 6.5 ± 0.2 | - |
| CQMO-Bn | 30 | [Result] | Target: > 2 log reduction |
| Fluconazole | 10 | 2.1 ± 0.3 | Positive Control |
References
-
Tebufloquin Discovery: Ohkouchi, T., et al. "Discovery of tebufloquin, a novel quinoline fungicide." Journal of Pesticide Science 38.3 (2013): 120-128.
- Quinoline Pharmacophore: Kouznetsov, V. V., et al. "Quinoline derivatives as promising antifungal agents." Current Bioactive Compounds 13.4 (2017).
-
In Vivo PK Protocols: Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier (2016).
- Oxime Stability: Kalgutkar, A. S., et al. "Metabolism of Drug-Like Molecules." Wiley (2007). (Reference for oxime ether metabolic stability).
A Comparative Guide to O-Benzyl Oxime-Based Derivatives as Dual-Acting Agents
In the landscape of modern drug discovery and agrochemical development, the "one molecule, multiple targets" paradigm is rapidly gaining prominence. Designing single chemical entities capable of modulating two or more distinct biological targets offers significant advantages, including potentially enhanced efficacy, a more favorable side-effect profile, and a simplified dosing regimen compared to combination therapies. Within this strategy, the O-benzyl oxime scaffold has emerged as a versatile and privileged structure, enabling the development of potent dual-acting agents across diverse therapeutic and agricultural areas.
This guide provides a comparative analysis of several classes of O-benzyl oxime-based derivatives, showcasing their application as dual-acting agents. We will delve into the mechanistic rationale behind their design, present comparative experimental data, and provide detailed protocols to empower researchers in this exciting field.
Dual Aldose Reductase Inhibition and Antioxidant Activity for Diabetic Complications
The chronic hyperglycemia characteristic of diabetes mellitus triggers a cascade of metabolic disturbances, with the polyol pathway playing a central role. The enzyme aldose reductase (ALR2) catalyzes the reduction of glucose to sorbitol within this pathway, an activity that leads to osmotic stress and a depletion of cellular reducing equivalents (NADPH). This, in turn, exacerbates the production of reactive oxygen species (ROS), fueling a state of oxidative stress that drives the progression of severe diabetic complications such as neuropathy, nephropathy, and cataracts.[1][2] Therefore, a therapeutic agent that can simultaneously inhibit ALR2 and directly neutralize ROS represents a gold-standard approach to mitigating these pathologies.[3]
Nature-inspired O-benzyl oxime derivatives bearing polyhydroxy substitutions on the benzaldehyde ring have proven to be highly effective in this dual role. The hydroxyl groups are crucial for antioxidant activity, while the overall structure allows for effective binding to the ALR2 active site.
Comparative Performance of Lead Compounds
A study by Ciccone et al. identified several promising candidates, with two compounds standing out for their balanced, potent dual activity.[1][2] The key to their efficacy lies in the specific arrangement of hydroxyl groups on the benzaldehyde portion and the methoxy substitution on the O-benzyl moiety.
| Compound ID | Structure | ALR2 Inhibition IC₅₀ (µM) | Antioxidant Capacity (DPPH EC₅₀, µM) |
| 7b | (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | 0.112 | 16.1 |
| 8b | (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 0.098 | 15.9 |
| Reference | Epicatechin (Antioxidant) | - | 15.5 |
| Reference | Epalrestat (ALR2 Inhibitor) | 0.200 | - |
| Data synthesized from Ciccone, L., et al. (2022).[1][2] |
As the data indicates, compounds 7b and 8b exhibit sub-micromolar inhibitory potency against ALR2, surpassing the activity of the clinically used drug Epalrestat. Concurrently, their antioxidant capacity, measured by their ability to scavenge the DPPH radical, is on par with the natural antioxidant Epicatechin. This demonstrates a successful integration of two distinct pharmacological actions into a single molecular entity.
Mechanism of Dual Action
The dual-acting mechanism of these derivatives is rooted in their specific structural features. The polyhydroxy pattern on the benzaldehyde ring acts as a potent ROS scavenger, while the O-benzyl oxime core fits into the active site of the ALR2 enzyme.
Caption: Dual mechanism of O-benzyl oxime derivative 8b.
Experimental Protocols
-
Dissolve the selected polyhydroxybenzaldehyde (1.0 eq.) in methanol (e.g., 4 mL for 0.264 mmol).
-
Add an aqueous solution (e.g., 1 mL) of the appropriate hydroxylamine hydrochloride (1.0 eq.).
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Add water to the resulting crude residue and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by trituration with a suitable solvent (e.g., chloroform or hexane) to afford the final compound.
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Causality Note: The use of methanol as a solvent facilitates the dissolution of the aldehyde, while the aqueous solution of the hydroxylamine hydrochloride ensures its availability for the nucleophilic addition reaction that forms the oxime. The reaction is typically efficient at room temperature, avoiding the need for heating which could degrade the polyhydroxy-substituted compounds.
-
Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, DL-glyceraldehyde as the substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a purified solution of recombinant human ALR2.
-
Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). This decrease corresponds to the oxidation of NADPH by ALR2.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Self-Validation: A positive control (a known ALR2 inhibitor like Epalrestat) and a negative control (vehicle, e.g., DMSO) must be run in parallel. The activity of the positive control validates the assay's sensitivity, while the negative control ensures that the vehicle does not interfere with enzyme kinetics.
Dual Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition for Alzheimer's Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder. Two key pathological features are the decline in the neurotransmitter acetylcholine (ACh) and the dysregulation of monoamine neurotransmitters. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh, while Monoamine Oxidase B (MAO-B) degrades neurotransmitters like dopamine and also contributes to oxidative stress in the brain.[4][5] A dual inhibitor that targets both AChE and MAO-B can therefore simultaneously address the cholinergic deficit and reduce neurotoxic oxidative stress, offering a powerful synergistic approach to AD therapy.[6]
Chalcone oxime ethers have been identified as a promising scaffold for this dual-target strategy. The chalcone core provides a framework that can interact with key residues in both enzymes.[4]
Comparative Performance of Lead Compounds
Research into chalcone oxime ethers has yielded compounds with potent and balanced inhibitory activity against both enzymes.
| Compound ID | Scaffold | AChE Inhibition IC₅₀ (µM) | MAO-B Inhibition IC₅₀ (µM) |
| Compound 20 | Chalcone Oxime Ether | 4.39 | 0.028 |
| Compound 21 | Simplified Oxime Ether | >10 (6.3% at 10µM) | 0.012 |
| Reference | Donepezil (AChE-I) | ~0.02 | - |
| Reference | Lazabemide (MAO-B-I) | - | 0.042 |
| Data synthesized from Oh, J.M., et al. (2020) and other sources.[4][5] |
Compound 20 demonstrates a well-balanced profile, with potent nanomolar inhibition of MAO-B (stronger than the reference drug Lazabemide) and single-digit micromolar inhibition of AChE.[4] Interestingly, simplifying the oxime ether moiety in compound 21 significantly reduced AChE inhibition while slightly enhancing MAO-B inhibition, highlighting the sensitivity of the structure-activity relationship (SAR) and the importance of the oxime ether group for dual binding.[4]
Mechanism of Dual Action
The dual inhibition is achieved by the molecule's ability to fit within the distinct active sites of both AChE and MAO-B. For MAO-B, key interactions often involve π-π stacking with tyrosine residues (e.g., Tyr326) and the FAD cofactor. For AChE, the molecule typically spans the catalytic active site (CAS) and the peripheral anionic site (PAS).
Caption: Synergistic targeting of AChE and MAO-B in Alzheimer's.
Experimental Protocols
-
Chalcone Synthesis: React an appropriate acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to form the chalcone via a Claisen-Schmidt condensation.
-
Oxime Formation: React the resulting chalcone with hydroxylamine hydrochloride in a basic medium (e.g., pyridine or sodium acetate) to convert the ketone to an oxime.
-
O-benzylation: React the chalcone oxime with a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) to form the final O-benzyl oxime ether derivative.
-
Purify the final product using column chromatography and characterize it by NMR and mass spectrometry.
Causality Note: This multi-step synthesis allows for modular construction. The choice of starting acetophenone, benzaldehyde, and benzyl halide provides three points of diversity, enabling the systematic exploration of the chemical space to optimize dual-target activity.
-
The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine.
-
Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme solution and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the increase in absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Self-Validation: A known AChE inhibitor (e.g., Donepezil) is used as a positive control. The assay is validated by ensuring the IC₅₀ of the control falls within the expected range.
Dual Fungicidal and Insecticidal Activity for Crop Protection
In agriculture, the ability to control both fungal pathogens and insect pests with a single active ingredient is highly desirable, reducing costs, environmental impact, and the complexity of application schedules. O-benzyl oxime ethers, particularly those incorporating a β-methoxyacrylate pharmacophore (a key feature of strobilurin fungicides), have been successfully developed as potent dual-acting agrochemicals.[7][8] These compounds inhibit mitochondrial respiration in both fungi and insects, a mechanism that provides a broad spectrum of activity.[7]
Comparative Performance of Lead Compounds
A study by Hu et al. synthesized and screened a series of these derivatives, identifying compound 6d as a particularly effective dual-action agent.[7][8]
| Compound ID | Target Organism | Bioassay Metric | Activity (mg/L) |
| 6d | Erysiphe graminis (Fungus) | Preventive EC₉₀ | 2.2 |
| 6d | Erysiphe graminis (Fungus) | Curative EC₉₀ | 4.8 |
| 6d | Aphis fabae (Insect) | LC₅₀ | 6.4 |
| Reference | Azoxystrobin (Fungicide) | Preventive EC₉₀ | 7.0 |
| Reference | Azoxystrobin (Fungicide) | Curative EC₉₀ | 5.9 |
| Reference | Imidacloprid (Insecticide) | LC₅₀ | 4.8 |
| Reference | Chlorfenapyr (Insecticide) | LC₅₀ | 19.4 |
| Data synthesized from Hu, Z., et al. (2014).[7][8] |
Compound 6d demonstrates superior fungicidal activity compared to the commercial fungicide Azoxystrobin in both preventive and curative treatments.[7] Its insecticidal potency against Aphis fabae is significantly better than Chlorfenapyr and approaches the high activity of Imidacloprid.[7][8] This outstanding dual performance makes it a strong lead candidate for a new class of broad-spectrum crop protection agents.
Experimental Workflow for Screening
The discovery of dual-acting agrochemicals involves a systematic workflow of synthesis, screening, and optimization.
Caption: Workflow for discovery of dual-acting agrochemicals.
Conclusion and Future Perspectives
The O-benzyl oxime framework has unequivocally demonstrated its value as a privileged scaffold for designing dual-acting agents. By strategically modifying the aromatic and benzylic portions of the molecule, researchers have successfully developed compounds that can concurrently inhibit aldose reductase and scavenge reactive oxygen species, block both acetylcholinesterase and monoamine oxidase B, and exhibit potent fungicidal and insecticidal activities.
The comparative data presented herein highlights the potency and balanced activity profiles that can be achieved. The key to future success in this area will be the continued integration of rational design, guided by a deep understanding of the target structures, with efficient synthetic strategies and robust biological screening workflows. As our understanding of complex diseases and agricultural challenges grows, the demand for sophisticated, multi-targeted solutions will only increase, positioning O-benzyl oxime derivatives at the forefront of next-generation chemical innovation.
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A Researcher's Guide to Assessing the Specificity of Novel Kinase Inhibitors: A Case Study with Cyclopropyl(3-quinolinyl)methanone O-benzyloxime
In the landscape of targeted drug discovery, particularly in oncology, the specificity of a kinase inhibitor is a critical determinant of its therapeutic window.[1][2] An ideal inhibitor potently neutralizes its intended target while sparing the broader kinome to minimize off-target effects and associated toxicities.[3][4] This guide provides a comprehensive framework for assessing the specificity of novel kinase inhibitors, using the hypothetical compound, Cyclopropyl(3-quinolinyl)methanone O-benzyloxime (hereafter designated as "CQMBO"), as a case study.
The quinoline scaffold is a well-established pharmacophore in kinase inhibition, known to interact with the ATP-binding site of numerous kinases.[5][6] Our hypothetical molecule, CQMBO, is designed to target the ABL1 tyrosine kinase, a critical driver in Chronic Myelogenous Leukemia (CML).[7][8] To evaluate its potential as a therapeutic agent, we must rigorously compare its specificity against established ABL1 inhibitors, such as the relatively selective Imatinib and the more promiscuous Dasatinib.[7][9][10][11]
This guide will detail a multi-pronged approach, beginning with broad, biochemical profiling across the human kinome, followed by targeted validation of cellular engagement, and culminating in phenotypic assays to correlate target inhibition with a biological response.
Chapter 1: Biochemical Specificity Profiling via Kinome Scanning
The Rationale: The first step in characterizing a new inhibitor is to understand its interaction landscape across the entire kinase family.[4][12] Kinome scanning is a high-throughput method that measures the binding affinity or enzymatic inhibition of a compound against a large panel of recombinant kinases.[2][13][14] This provides a global view of specificity and identifies potential off-targets early in the development process.[15]
Experimental Workflow: Competition Binding Assay
The KINOMEscan™ platform, for example, utilizes a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is quantified, with a lower signal indicating stronger competition from the test compound.[13][14]
Protocol: Kinome Scanning Profiling
-
Compound Preparation: Dissolve CQMBO, Imatinib, and Dasatinib in 100% DMSO to create 100x stock solutions.
-
Assay Preparation: Prepare kinase assays by combining DNA-tagged kinases, the immobilized ligand, and the test compound in assay buffer. For this study, a single high concentration (e.g., 10 µM) is used for initial screening.
-
Incubation: Allow the binding reaction to equilibrate at room temperature for 60 minutes.
-
Separation: Wash away unbound components, leaving the kinase-ligand complexes bound to the solid support.
-
Quantification: Elute the bound kinase and quantify the amount using qPCR with primers specific to the DNA tag.
-
Data Analysis: Results are typically expressed as '% of Control', where a lower percentage indicates stronger binding of the test compound to the kinase.
Workflow for Kinome Scanning
Caption: Workflow for assessing inhibitor specificity using a competition binding-based kinome scan.
Comparative Data Analysis
The results from the kinome scan allow for a direct comparison of the inhibitors' specificity profiles.
| Kinase Target | CQMBO (% Control @ 10µM) | Imatinib (% Control @ 10µM) | Dasatinib (% Control @ 10µM) |
| ABL1 (Target) | < 1% | < 1% | < 1% |
| KIT | 85% | < 2% | < 1% |
| PDGFRα | 92% | < 5% | < 1% |
| SRC | 75% | 88% | < 1% |
| LCK | 95% | 91% | < 1% |
| EPHA2 | 98% | >95% | 15% |
| VEGFR2 | >95% | >95% | 35% |
Table 1: Hypothetical kinome scan data comparing the binding of CQMBO, Imatinib, and Dasatinib to a selection of key kinases at a single high concentration. Lower percentages indicate stronger binding interactions.
Interpretation of Results: From this data, we can infer:
-
CQMBO: Demonstrates high specificity for ABL1, with minimal interaction (<25% inhibition) with other tested kinases, including those strongly inhibited by the comparators.
-
Imatinib: Shows high potency against ABL1 but also significant activity against KIT and PDGFRα, which is a known aspect of its clinical profile.[7][9][16]
-
Dasatinib: Exhibits a broad activity profile, potently inhibiting ABL1, KIT, PDGFRα, and the SRC family kinases (SRC, LCK), confirming its known promiscuity.[10][11][17]
Chapter 2: Validating Target Engagement in a Cellular Environment
The Rationale: While biochemical assays are essential for initial screening, they do not always reflect a compound's behavior within the complex milieu of a living cell.[18] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's binding to its target protein in intact cells or tissues.[18][19][20] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18][19][20]
Experimental Workflow: CETSA
In a CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[18][19] A positive target engagement results in a "shift" of the melting curve to a higher temperature.[20]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture K562 cells (a CML cell line expressing BCR-ABL1) and treat with either DMSO (vehicle control) or a saturating concentration of CQMBO (e.g., 1 µM) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 46°C to 64°C) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation & Analysis: Collect the supernatant containing the soluble protein fraction. Normalize total protein concentration across all samples. Analyze the amount of soluble ABL1 protein by Western blotting using a specific anti-ABL1 antibody.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble ABL1 relative to the unheated control at each temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm).
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Comparative Data Analysis
The CETSA results provide direct evidence of target engagement within the cell.
| Treatment Group | Apparent Melting Temp (Tm) of ABL1 | Thermal Shift (ΔTm) |
| DMSO (Vehicle) | 52.1 °C | - |
| CQMBO (1 µM) | 58.6 °C | +6.5 °C |
Table 2: Hypothetical CETSA data showing the thermal stabilization of the ABL1 kinase by CQMBO in intact K562 cells. A significant positive shift in the melting temperature (Tm) indicates direct binding.
Interpretation of Results: The +6.5 °C thermal shift robustly demonstrates that CQMBO enters the cells and binds to its intended ABL1 target. This cellular validation is a critical step, bridging the gap between biochemical affinity and physiological target engagement.[18][19]
Chapter 3: Linking Specificity to Cellular Function
The Rationale: The ultimate goal is to confirm that specific target engagement translates into a desired biological outcome. For an ABL1 inhibitor, this means inhibiting the downstream signaling pathway and reducing the proliferation of BCR-ABL1-dependent cancer cells.
Experimental Workflow: Phosphorylation & Viability Assays
We can assess the functional consequence of ABL1 inhibition by measuring the phosphorylation status of a key downstream substrate, such as CRKL, via Western blot. A reduction in p-CRKL levels indicates successful inhibition of the ABL1 kinase activity. This is then correlated with a cell viability assay (e.g., CellTiter-Glo®) to measure the compound's anti-proliferative effect.
Logical Flow from Target Engagement to Cellular Outcome
Caption: The causal chain from specific target inhibition to the desired phenotypic response.
Comparative Data Analysis
By comparing the concentration at which CQMBO inhibits ABL1 signaling (IC50) with its effect on cell viability (GI50), we can assess the on-target potency.
| Compound | p-CRKL Inhibition IC50 (nM) | K562 Cell Viability GI50 (nM) | Therapeutic Index (GI50 / IC50) |
| CQMBO | 25 | 30 | 1.2 |
| Imatinib | 250 | 300 | 1.2 |
| Dasatinib | 1 | 1.5 | 1.5 |
Table 3: Hypothetical cellular potency data. The IC50 represents the concentration for 50% inhibition of CRKL phosphorylation, and the GI50 is the concentration for 50% growth inhibition. A therapeutic index close to 1 suggests the anti-proliferative effect is primarily driven by on-target inhibition.
Interpretation of Results: The close correlation between the IC50 for target pathway inhibition and the GI50 for cell viability for all three compounds suggests their anti-proliferative effects in K562 cells are predominantly driven by ABL1 inhibition. CQMBO appears significantly more potent than Imatinib and approaches the potency of Dasatinib in this specific on-target context.
Conclusion
This multi-faceted guide demonstrates a rigorous and logical approach to assessing the specificity of a novel kinase inhibitor. Through a combination of broad biochemical profiling, direct cellular target engagement validation, and functional cellular assays, we have built a strong, evidence-based case for the specificity of our hypothetical compound, this compound (CQMBO).
The data suggests that CQMBO is a highly potent and specific ABL1 inhibitor, distinguishing it from the broader-spectrum profiles of established drugs like Imatinib and Dasatinib. This high degree of selectivity, confirmed through both biochemical and cellular methods, marks CQMBO as a promising candidate for further preclinical development, where its focused mechanism of action could translate to an improved safety profile in a clinical setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
